(1,2-13C2)dodecanoic acid (1,2-13C2)dodecanoic acid
Brand Name: Vulcanchem
CAS No.: 287111-19-7
VCID: VC8356274
InChI: InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11+1,12+1
SMILES: CCCCCCCCCCCC(=O)O
Molecular Formula: C12H24O2
Molecular Weight: 202.3 g/mol

(1,2-13C2)dodecanoic acid

CAS No.: 287111-19-7

Cat. No.: VC8356274

Molecular Formula: C12H24O2

Molecular Weight: 202.3 g/mol

* For research use only. Not for human or veterinary use.

(1,2-13C2)dodecanoic acid - 287111-19-7

Specification

CAS No. 287111-19-7
Molecular Formula C12H24O2
Molecular Weight 202.3 g/mol
IUPAC Name (1,2-13C2)dodecanoic acid
Standard InChI InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11+1,12+1
Standard InChI Key POULHZVOKOAJMA-ALQHTKJJSA-N
Isomeric SMILES CCCCCCCCCC[13CH2][13C](=O)O
SMILES CCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(1,2-13C2)Dodecanoic acid, also systematically named dodecanoic acid-1,12-13C2, retains the core structure of lauric acid—a saturated 12-carbon fatty acid—with isotopic enrichment at carbons 1 and 2. The inclusion of 13C isotopes increases its molecular weight to 202.303 g/mol compared to 200.32 g/mol for unlabeled lauric acid . Its IUPAC name is 1,2-dideutero-1,2-dicarba-13C2-dodecanoic acid, reflecting the specific placement of the isotopic labels.

Table 1: Physicochemical Properties of (1,2-13C2)Dodecanoic Acid

PropertyValueSource
Molecular FormulaC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_2
Molecular Weight202.303 g/mol
Melting Point44–46°C
Boiling Point225°C (100 mmHg)
Exact Mass202.184 g/mol
LogP (Octanol-Water)3.99

Synthesis and Isotopic Labeling Strategies

Synthetic Pathways

The synthesis of (1,2-13C2)dodecanoic acid typically involves carboxylation reactions using 13C-enriched carbon precursors. One common method utilizes 13CO2 in a Grignard reaction with undec-1-ene magnesium bromide, followed by acid hydrolysis to yield the labeled carboxylic acid . Alternative routes employ microbial biosynthesis in Escherichia coli cultures supplemented with 13C-labeled acetate, leveraging the fatty acid synthase pathway to incorporate isotopes at specific positions .

Purification and Quality Control

Post-synthesis purification is achieved via recrystallization from ethanol-water mixtures, ensuring ≥99% isotopic purity as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The absence of unlabeled contaminants is critical for applications requiring precise isotopic tracing, such as flux analysis in metabolomics.

Applications in Biochemical and Environmental Research

Metabolic Flux Analysis

In metabolomics, (1,2-13C2)dodecanoic acid serves as a tracer to elucidate lipid metabolism dynamics. For example, studies tracking its incorporation into hepatic triacylglycerols have revealed compartment-specific differences in β-oxidation rates . The compound’s 13C labels enable differentiation between de novo synthesis and dietary uptake pathways using gas chromatography-mass spectrometry (GC-MS) .

Environmental Persistence Studies

The ASTM D8421-22 standard method employs (1,2-13C2)dodecanoic acid as an internal standard for quantifying per- and polyfluoroalkyl substances (PFAS) in water samples . Its co-elution with target analytes in liquid chromatography-tandem mass spectrometry (LC-MS/MS) corrects for matrix effects, achieving reporting limits as low as 10 ng/L .

Table 2: Analytical Parameters for PFAS Quantification Using (1,2-13C2)Dodecanoic Acid

ParameterValueSource
Reporting Limit (RL)10 ng/L
Linear Range10–400 ng/L
Recovery Rate85–115%
Precision (RSD)<15%

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry

The Shimadzu LCMS-8060NX system, coupled with an ACE Excel C18 column (2.1 × 100 mm, 2 μm), separates (1,2-13C2)dodecanoic acid using a gradient of 0.1% formic acid in water and methanol . Negative-ion electrospray ionization (ESI-) detects the deprotonated molecule [MH][M-H]^- at m/z 203.1, with a retention time of 6.2 minutes .

Nuclear Magnetic Resonance Spectroscopy

1H NMR (600 MHz, CDCl3) of the compound exhibits a triplet at δ 2.35 ppm (C-2 protons) and a multiplet at δ 1.26 ppm (C-3–C-11 methylenes), confirming the integrity of the isotopic labels . 13C NMR resolves the enriched carbons at δ 179.8 ppm (C-1) and δ 34.5 ppm (C-2) .

Future Perspectives

Advances in synthetic biology may enable site-specific 13C labeling of fatty acids using CRISPR-Cas9-engineered Saccharomyces cerevisiae strains, reducing production costs . Furthermore, coupling (1,2-13C2)dodecanoic acid with hyperspectral imaging techniques could revolutionize spatial metabolomics in tissue samples.

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